1,4-Dimethylpiperidin-4-ol

Description

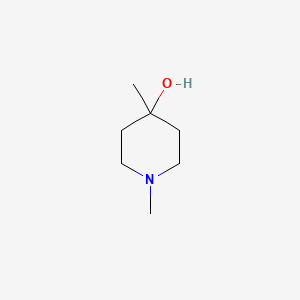

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)3-5-8(2)6-4-7/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPBNJLOWUTYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379809 | |

| Record name | 1,4-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-61-7 | |

| Record name | 1,4-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1,4 Dimethylpiperidin 4 Ol

Reactivity of the Tertiary Hydroxyl Functionality in 1,4-Dimethylpiperidin-4-ol

The hydroxyl group in this compound is tertiary, which significantly influences its reactivity. msu.edu Unlike primary or secondary alcohols, this tertiary alcohol is resistant to oxidation under standard conditions. The C-O and O-H bonds of the hydroxyl group are polarized, making the oxygen atom electron-rich and the hydrogen atom electrophilic. msu.edu

Key reactions involving the tertiary hydroxyl group include:

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. ambeed.comambeed.com This reaction is often catalyzed by an acid or occurs under basic conditions if an acid chloride is used. The synthesis of acetate (B1210297), benzilate, and diphenylacetate esters from the related cis and trans 1,3-dimethylpiperidin-4-ols has been described, demonstrating a common transformation for this class of compounds. cdnsciencepub.com

Etherification: Formation of ethers can be achieved by reacting the alcohol with alkyl halides in the presence of a base. ambeed.com

Dehydration: Under strong acidic conditions and heat, the tertiary alcohol can undergo dehydration (elimination of water) to form an alkene, specifically 1,4-dimethyl-1,2,3,6-tetrahydropyridine. This reaction proceeds through an E1 mechanism involving the formation of a tertiary carbocation intermediate. mdpi.com

Substitution Reactions: Conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. libretexts.org However, due to the tertiary nature of the carbon, SN1 pathways are favored, often competing with E1 elimination. libretexts.org

Table 1: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | Typical Mechanism |

|---|---|---|---|

| Esterification | Carboxylic Acid/Acid Chloride | Ester | Fischer Esterification / Nucleophilic Acyl Substitution |

| Etherification | Alkyl Halide, Base | Ether | Williamson Ether Synthesis (SN2-like) |

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Alkene | E1 Elimination |

| Conversion to Sulfonate Ester | TsCl or MsCl, Pyridine (B92270) | Tosylate/Mesylate | Nucleophilic Substitution at Sulfur |

Chemical Transformations at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the this compound ring is a tertiary amine, making it nucleophilic and basic. This allows for several key chemical transformations.

N-Oxide Formation: Tertiary amines can be oxidized to form amine N-oxides. wikipedia.org This is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). thieme-connect.deorgsyn.org The oxidation of 1,2-dimethylpiperidine (B3055814) with hydrogen peroxide shows a preference for the formation of the axial N-oxide, highlighting the stereochemical considerations in such reactions. thieme-connect.de The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the compound's physical and chemical properties. wikipedia.org

Quaternization: As a tertiary amine, the piperidine nitrogen readily reacts with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge on the nitrogen atom and adds an additional alkyl group, further modifying the molecule's steric and electronic profile. ambeed.com

Table 2: Reactions at the Piperidine Nitrogen

| Reaction Type | Reagents | Product | Key Feature |

|---|---|---|---|

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide | Forms a dative N-O bond. wikipedia.orgthieme-connect.de |

| Quaternization (N-Alkylation) | Alkyl Halide (e.g., CH₃I) | 1,1,4-Trimethyl-4-hydroxypiperidinium salt | Forms a quaternary ammonium salt. ambeed.com |

Ring System Modifications and Functionalization of Piperidin-4-ols

Beyond simple functional group chemistry, the piperidine scaffold itself can be modified through various synthetic strategies.

Ring expansion and contraction reactions are powerful tools for creating diverse carbocyclic and heterocyclic structures from readily available rings. tminehan.comwikipedia.org

Ring Expansion: A common strategy for ring expansion involves a pinacol-type rearrangement. wikipedia.org For a piperidin-4-ol derivative, this could be achieved by generating a vicinal diol and treating it with acid. The subsequent rearrangement, driven by the formation of a more stable carbocation and the relief of ring strain, can lead to a seven-membered ring (azepane). Cationic rearrangements can also be triggered by the loss of a leaving group adjacent to the ring, causing an endocyclic bond to migrate. masterorganicchemistry.com Ring expansions of bicyclic ammonium salts have also been reported, proceeding through thermal decomposition or the action of a strong base. researchgate.net

Ring Contraction: Ring contractions can proceed through various intermediates, including cationic, anionic, or radical pathways. illinois.edu For instance, the Favorskii rearrangement of α-haloketones is a well-known method for one-carbon ring contraction. wikipedia.org Another approach involves the extrusion of small molecules like nitrogen gas from specifically designed intermediates to yield a contracted ring system. illinois.edu

The conversion of the hydroxyl group of piperidin-4-ols to ester analogues is a common derivatization strategy. The synthesis of various esters of the related 1,3-dimethylpiperidin-4-ols has been thoroughly investigated. cdnsciencepub.com Diastereoisomeric forms (cis and trans) of the parent alcohol yield different ester products whose configurations and conformations can be determined using spectroscopic methods like proton NMR. cdnsciencepub.com The synthesis involves standard esterification procedures, such as reaction with an acid chloride or anhydride. For example, acetate, benzilate, and diphenylacetate esters have been successfully prepared from 1,3-dimethylpiperidin-4-ol precursors. cdnsciencepub.com

Substituted piperidin-4-ols can be synthesized through the regioselective ring-opening of epoxide or aziridine (B145994) precursors. clockss.orglibretexts.org These three-membered rings are highly strained and susceptible to nucleophilic attack, which relieves the ring strain. clockss.orglibretexts.org

Epoxide Ring Opening: The ring-opening of 1-aralkyl-3,4-epoxypiperidines with various amines has been studied. researchgate.net The regioselectivity of the attack is highly dependent on the reaction conditions. In protic solvents, the reaction often yields 3-amino-piperidin-4-ols, whereas reactions in acetonitrile (B52724) assisted by lithium salts can lead to trans-4-amino-piperidin-3-ols. researchgate.net The reaction of an epoxide with a nucleophile under acidic conditions typically proceeds via attack at the more substituted carbon, while under basic or neutral conditions, attack occurs at the less sterically hindered carbon (an SN2-type mechanism). masterorganicchemistry.com

Aziridine Ring Opening: Aziridines, particularly those "activated" with an electron-withdrawing group on the nitrogen, are excellent substrates for nucleophilic ring-opening. clockss.org The ring-opening can lead to the formation of functionalized piperidines. nih.govfrontiersin.org For instance, the regioselective ring-opening of 2-substituted aziridines, followed by cyclization, has been used to synthesize various piperidine alkaloids. nih.govfrontiersin.org The outcome of the ring-opening (attack at C2 vs. C3) can be controlled by the functional groups present on the aziridine substituent. frontiersin.org

Table 3: Synthesis of Functionalized Piperidinols via Ring-Opening

| Precursor | Nucleophile/Conditions | Product Type | Reference |

|---|---|---|---|

| 1-Aralkyl-3,4-epoxypiperidine | Amines in 2-propanol | 3-Amino-piperidin-4-ol | researchgate.net |

| 1-Aralkyl-3,4-epoxypiperidine | Amines in MeCN, LiBr | trans-4-Amino-piperidin-3-ol | researchgate.net |

| 2-(3-Ketoalkyl)aziridine | H₂O / TFA | Substituted Piperidine | nih.govfrontiersin.org |

| 2-(3-Hydroxyalkyl)aziridine | Acetic Acid | Substituted Piperidine | nih.govfrontiersin.org |

Derivatization and Conversion to Ester Analogues

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the underlying mechanisms of these reactions is fundamental to predicting products and optimizing conditions. chemistrydocs.com

Reactions at the Hydroxyl Group: The dehydration of the tertiary alcohol proceeds via an E1 mechanism . The reaction is initiated by protonation of the hydroxyl group to form a good leaving group (water). Departure of water generates a tertiary carbocation, which is relatively stable. A base (often the solvent) then abstracts a proton from an adjacent carbon to form a double bond. egrassbcollege.ac.in Substitution reactions at the tertiary carbon also proceed through a carbocation intermediate via an SN1 mechanism , which often competes with the E1 pathway. libretexts.org

Epoxide Ring-Opening Mechanism: The mechanism of epoxide ring-opening is dictated by the pH of the reaction medium.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group and activating the ring. The nucleophile then attacks the more substituted carbon atom. This regioselectivity is explained by the fact that the more substituted carbon can better stabilize the partial positive charge that develops in the transition state, which has significant carbocation character. masterorganicchemistry.com

Under basic or neutral conditions , the reaction follows an SN2 mechanism . The nucleophile directly attacks one of the epoxide carbons, with the alkoxide acting as the leaving group. Due to steric hindrance, the attack occurs at the less substituted carbon atom. libretexts.org

Aziridine Ring-Opening Mechanism: Similar to epoxides, the ring-opening of aziridines is highly stereospecific. For non-activated aziridines, protonation of the nitrogen is required to facilitate the attack of a nucleophile. The reaction generally proceeds with an inversion of configuration at the carbon center being attacked, consistent with an SN2-type mechanism . clockss.org

N-Oxide Formation: The oxidation of the tertiary amine to an N-oxide is believed to proceed via a direct attack of the nucleophilic nitrogen on the electrophilic oxygen of the peroxide reagent (e.g., H₂O₂ or a peracid). The transition state involves the simultaneous formation of the N-O bond and cleavage of the O-O bond of the peroxide. thieme-connect.de

Reaction Kinetic Studies of Piperidine Derivatives

Reaction kinetic studies are crucial for understanding the rate at which chemical reactions involving piperidine derivatives occur and the factors that influence these rates. Such studies often involve monitoring the concentration of reactants or products over time under various conditions.

For example, in a hypothetical reaction where this compound (A) reacts with another species (B), the rate equation would be of the form:

Rate = k[A]m[B]n

Where:

k is the rate constant

[A] and [B] are the molar concentrations of the reactants

m and n are the orders of the reaction with respect to each reactant

The following table illustrates hypothetical kinetic data for a reaction involving a piperidine derivative, demonstrating how the rate changes with reactant concentrations.

| Experiment | [Piperidine Derivative] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |

From this hypothetical data, doubling the concentration of the piperidine derivative while keeping the reagent concentration constant doubles the rate, indicating a first-order reaction with respect to the piperidine derivative. Doubling the reagent concentration while keeping the piperidine derivative concentration constant quadruples the rate, indicating a second-order reaction with respect to the reagent.

Computational Investigations into Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate the reaction mechanisms of complex molecules like this compound at an atomic level. escholarship.org Techniques such as Density Functional Theory (DFT) are employed to model reaction pathways, identify transition states, and calculate activation energies. tandfonline.com These computational studies complement experimental findings by providing a detailed picture of the molecular transformations that occur during a reaction. escholarship.orguchicago.edu

For piperidine-based structures, computational studies can elucidate the preferred conformations of the molecule and how these conformations influence reactivity. tandfonline.com For example, the piperidin-4-one ring, a related structure, is known to adopt a chair conformation. tandfonline.com The orientation of substituents, such as the methyl and hydroxyl groups in this compound, can be predicted, and their influence on the approach of reagents can be modeled.

Computational investigations can also map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in reaction kinetics.

A study on a dirhodium-catalyzed C-H insertion reaction that combines with a Cope rearrangement, for instance, utilized ab initio molecular dynamics (AIMD) simulations to explore multiple accessible channels after the transition state, revealing the formation of various byproducts. escholarship.org This highlights the capability of computational methods to uncover complex reaction networks that might be difficult to probe experimentally. escholarship.org

The following table summarizes the types of information that can be obtained from computational studies of piperidine derivatives.

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, reaction energies | Predicts the stable conformation of the piperidine ring and the orientation of the methyl and hydroxyl groups. Calculates the energy changes during a reaction. tandfonline.com |

| Transition State Theory (TST) | Identification of transition state structures, calculation of activation barriers | Determines the energy barrier for reactions involving the hydroxyl or methyl groups, providing insight into reaction rates. escholarship.org |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of atomic motions over time, exploration of reaction dynamics | Can reveal complex reaction pathways, intermediates, and byproduct formation that are not predicted by static models. escholarship.org |

Through these computational approaches, a deeper understanding of the reactivity of this compound can be achieved, guiding the design of new synthetic routes and the prediction of its chemical behavior in various environments.

Stereochemical and Conformational Analysis of 1,4 Dimethylpiperidin 4 Ol

Characterization of Isomeric Forms (cis/trans) and Enantiomers

The substitution pattern in 1,4-Dimethylpiperidin-4-ol allows for the existence of geometric isomers, specifically cis and trans diastereomers. These isomers are distinguished by the relative orientation of the methyl groups at the nitrogen (N1) and carbon C4 positions.

Cis Isomer : In the cis isomer, the methyl groups at N1 and C4 are on the same side of the piperidine (B6355638) ring. Due to a plane of symmetry that passes through the nitrogen atom, the C4 carbon, the C4-methyl group, and the C4-hydroxyl group, the cis isomer is achiral. It is a meso compound and, therefore, does not have an enantiomer.

Trans Isomer : In the trans isomer, the methyl groups at N1 and C4 are on opposite sides of the ring. This arrangement eliminates the plane of symmetry present in the cis form. Consequently, the trans isomer is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. google.comgcms.cz

The stereochemical relationship between the isomers is that they are diastereomers—stereoisomers that are not mirror images of each other. vaia.com

Table 1: Isomeric Forms of this compound

| Isomer | Relative Position of Methyl Groups | Chirality | Number of Stereoisomers |

|---|---|---|---|

| cis | Same side | Achiral (meso) | 1 |

Investigation of Preferred Conformational States of the Piperidine Ring

Like cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. researchgate.nettandfonline.comias.ac.in The preferred conformational state for each isomer is determined by the steric interactions of the substituents, which tend to occupy the more spacious equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org

For cis-1,4-Dimethylpiperidin-4-ol , a chair conformation necessitates that one methyl group is in an axial position while the other is in an equatorial position. libretexts.org Through a process of ring inversion, these positions can be interconverted. The two resulting chair conformers are not energetically equivalent due to the different steric environments of the piperidine ring compared to a cyclohexane ring. The equilibrium will favor the conformer that minimizes the most significant steric clashes.

For trans-1,4-Dimethylpiperidin-4-ol , the most stable conformation is a chair form where both the N-methyl and C4-methyl groups are in equatorial positions. stereoelectronics.org This diequatorial arrangement significantly minimizes steric strain. The alternative diaxial conformation is highly unfavorable due to severe 1,3-diaxial repulsions between the methyl groups and the axial hydrogens on the ring. libretexts.org Consequently, the trans isomer is expected to exist predominantly in this single, diequatorial conformation.

Influence of Methyl Substituents on Ring Conformation and Flexibility

The two methyl groups are the primary drivers of the conformational preferences in this compound. The steric bulk of a substituent dictates the energy penalty associated with it occupying an axial position (A-value). Larger groups have a stronger preference for the equatorial position. libretexts.org

In the trans isomer , the ability of both bulky methyl groups to reside in equatorial positions creates a conformationally rigid structure. stereoelectronics.org The energy barrier to ring-flipping into the diaxial state is substantial, effectively "locking" the molecule in the diequatorial chair conformation.

Conversely, the cis isomer is conformationally more flexible. Since one methyl group must occupy an axial position in any chair conformation, the energy difference between the two ring-flipped conformers is smaller than in the trans case. libretexts.org The ring can, therefore, interconvert more readily between the two chair forms, leading to a dynamic equilibrium. The exact position of this equilibrium is influenced by the relative steric demands of the N-methyl versus the C4-methyl and hydroxyl groups.

Advanced Spectroscopic Methods for Stereochemical Assignment

Modern spectroscopic techniques are indispensable for the unambiguous determination of the complex stereochemistry and conformation of molecules like this compound.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation

High-field NMR spectroscopy is a powerful tool for analyzing the configuration and predominant conformation of molecules in solution. scielo.org.za

Chemical Shifts : The electronic environment of a nucleus determines its chemical shift. In piperidine rings, axial protons are typically shielded (found at a lower ppm value) compared to their equatorial counterparts. Similarly, the chemical shifts of the methyl carbons and protons can provide clues about their spatial orientation. acs.orgnih.gov

Vicinal Coupling Constants (³JHH) : The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. A large coupling constant (typically 10-13 Hz) is indicative of an anti-periplanar arrangement, which occurs between two axial protons (³J_ax,ax_). Smaller coupling constants (2-5 Hz) are observed for axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) interactions. ias.ac.in This allows for the direct determination of substituent orientation.

Nuclear Overhauser Effect (NOE) : NOE spectroscopy identifies nuclei that are close in space. For example, a strong NOE signal between a methyl group and axial protons on the same side of the ring would confirm an axial orientation for that methyl group.

Table 2: Predicted ¹H NMR Characteristics for the Preferred Conformations of this compound Isomers

| Isomer/Conformation | Ring Protons | Key Feature |

|---|---|---|

| trans (diequatorial methyls) | Axial protons will show large (10-13 Hz) axial-axial couplings. | Spectrum consistent with a single, rigid chair conformation. |

| cis (ax/eq methyls) | Coupling constants will be an average of the two rapidly interconverting chair forms. | Complex or averaged signals reflecting conformational flexibility. |

Single-Crystal X-ray Diffraction for Solid-State Conformation and Absolute Configuration

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. diamond.ac.ukfzu.cz This technique provides definitive information on bond lengths, bond angles, and torsional angles, which together describe the exact conformation of the molecule in the solid state. researchgate.netresearchgate.net

For this compound, X-ray analysis can:

Confirm the chair conformation of the piperidine ring. researchgate.net

Unequivocally distinguish between the cis and trans isomers by revealing the relative positions of the substituents.

Determine the absolute configuration (e.g., (R, R) or (S, S)) of the enantiomers of the chiral trans isomer, provided a suitable crystal is analyzed using anomalous dispersion techniques. fzu.cz

It is important to note that the conformation observed in the solid state may not be the sole conformation present in solution, but it provides a critical and unambiguous structural benchmark. tandfonline.com

Computational Chemistry and Theoretical Studies of 1,4 Dimethylpiperidin 4 Ol

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,4-dimethylpiperidin-4-ol. These calculations, often performed using methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and intermolecular interactions. pjoes.comnrel.govresearchgate.net

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. pjoes.comscielo.org.mx A smaller HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as it is energetically easier to excite an electron from the HOMO to the LUMO. pjoes.com For instance, in studies of related piperidin-4-one derivatives, a small HOMO-LUMO energy gap was interpreted as an indicator of molecular charge transfer within the molecule. researchgate.net

Calculations on a 4-methylpiperidin-4-ol (B1315937) substituted pyrazole (B372694) derivative using the DFT-B3LYP/6-31G(d) basis set determined the HOMO energy to be -5.428 eV and the LUMO energy to be -1.326 eV. pjoes.com These values are used to calculate global chemical reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index, which collectively characterize the molecule's stability and reaction tendencies. pjoes.com Similarly, quantum chemical calculations for a broad range of organic molecules, including radicals and closed-shell species, have been performed at the M06-2X/def2-TZVP level of theory to generate comprehensive data on geometries, enthalpies, Mulliken charges, and other electronic properties. nrel.gov Such systematic studies provide a valuable database for predicting the properties of related compounds like this compound.

The molecular electrostatic potential (MEP) surface is another crucial output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This information is vital for predicting how the molecule will interact with other reagents and biological targets. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The piperidine (B6355638) ring is a flexible six-membered heterocycle that can adopt several conformations, primarily the chair, boat, and twist-boat forms. The relative stability of these conformers, and the orientation of substituents (axial vs. equatorial), defines the molecule's three-dimensional shape and, consequently, its biological activity. Molecular mechanics and molecular dynamics (MD) simulations are essential tools for exploring these conformational landscapes. nih.govosti.gov

For substituted piperidines, the chair conformation is generally the most stable. The substituents' preference for either an axial or equatorial position is influenced by steric and electronic factors. nih.gov Molecular mechanics calculations using force fields like COSMIC have been shown to quantitatively predict the conformational energies of 4-substituted piperidines and their protonated forms. nih.gov These studies demonstrate that electrostatic interactions between substituents and the nitrogen atom are a primary cause of conformational changes upon protonation. nih.gov

In the case of this compound, the N-methyl group and the C4-methyl and hydroxyl groups significantly influence the conformational equilibrium. Experimental studies on diastereoisomeric 1,3-dimethylpiperidin-4-ols have used NMR spectroscopy to assign configurations and preferred conformations. cdnsciencepub.com Computational studies on related 1-phenylpiperidin-4-one (B31807) have revealed a complex equilibrium involving chair-equatorial, chair-axial, and even twist conformers in the gas phase, a complexity that can be anticipated in other substituted piperidin-4-ols. osti.gov Gas-phase electron diffraction (GED) experiments combined with quantum chemical calculations confirmed this conformational diversity. osti.gov

MD simulations can further illuminate the dynamic behavior of the molecule, showing how it transitions between different conformational states over time and in different environments (e.g., in various solvents). This provides a more complete picture than static calculations alone.

Theoretical Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Theoretical calculations can generate vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.netarxiv.org

DFT calculations have been successfully applied to predict the vibrational frequencies of piperidine and its derivatives. researchgate.net For example, a study on 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one used DFT to calculate its IR and Raman spectra, identifying characteristic peaks. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and have shown good agreement with experimental values for various piperidine-containing molecules. researchgate.net The prediction of spectroscopic fingerprints through machine learning models trained on low-cost theoretical electronic calculations is also an emerging and powerful approach. nih.govresearchgate.netarxiv.org

Beyond spectroscopy, theoretical calculations can predict reactivity profiles. Global reactivity descriptors derived from HOMO-LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. pjoes.comscielo.org.mx For example, a study on a 4-methylpiperidin-4-ol substituted pyrazole derivative used these descriptors to highlight its notable electrophilic character, suggesting its potential reactivity. pjoes.com The analysis of the molecular electrostatic potential (MEP) surface complements this by identifying specific sites for electrophilic and nucleophilic attack. nih.gov

Advanced Computational Methodologies Applied to Piperidin-4-ol Systems

The study of piperidin-4-ol systems often employs a suite of advanced computational techniques to probe specific aspects of their structure and function. These methods provide deeper insights into electronic interactions, non-covalent forces, and potential biological activities.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules of the size of piperidin-4-ol derivatives. researchgate.netresearchgate.net DFT methods, with various functionals like B3LYP or M06-2X, are used to perform geometry optimizations, calculate electronic properties, and predict vibrational spectra. nrel.govresearchgate.netresearchgate.net

Studies on various piperidine derivatives have demonstrated the reliability of DFT. For 4-methylpiperidine, optimized geometric bond lengths calculated with the B3LYP functional showed excellent agreement with experimental data. researchgate.net In an investigation of a newly synthesized piperidin-4-one imine derivative, geometry optimization and reactivity parameter calculations were performed using the B3LYP/6-31G(d,p) level of theory. researchgate.net These studies confirm that DFT is a robust method for establishing the ground-state structure and electronic characteristics of piperidine-based compounds. researchgate.netresearchgate.net

The following table presents representative data from DFT calculations on a related piperidine derivative, highlighting the types of parameters that can be obtained for this compound.

| Calculated Parameter | Value | Method/Basis Set | Source |

| HOMO Energy | -5.428 eV | DFT-B3LYP/6-31G(d) | pjoes.com |

| LUMO Energy | -1.326 eV | DFT-B3LYP/6-31G(d) | pjoes.com |

| Energy Gap (ΔE) | 4.102 eV | DFT-B3LYP/6-31G(d) | pjoes.com |

| Electronegativity (χ) | 3.377 eV | DFT-B3LYP/6-31G(d) | pjoes.com |

| Chemical Hardness (η) | 2.051 eV | DFT-B3LYP/6-31G(d) | pjoes.com |

| Electrophilicity Index (ω) | 2.780 eV | DFT-B3LYP/6-31G(d) | pjoes.com |

| Data for a 4-methylpiperidin-4-ol substituted pyrazole derivative. |

Topological Analysis (e.g., ELF, RDG, IRI)

To understand the nature of chemical bonding and non-covalent interactions (NCIs), which are crucial for conformational stability and molecular recognition, researchers employ methods based on the topological analysis of electron density. Key techniques include the Electron Localization Function (ELF), the Reduced Density Gradient (RDG), and Interaction Region Imaging (IRI).

Electron Localization Function (ELF): ELF analysis provides a method for mapping electron pair localization, offering a bridge between classical Lewis structures and quantum mechanics. rsc.orgjussieu.fr It visualizes core, bonding, and non-bonding (lone pair) electron domains. nih.gov ELF topological analysis has been used to study reaction mechanisms, for example, by showing that bond formation in a piperidine-catalyzed reaction is a two-stage, one-step process. rsc.org

Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between attractive (hydrogen bonds), weak (van der Waals), and repulsive interactions. researchgate.net

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. nih.gov The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), characterize the nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic or hydrogen bond). nih.gov

These analyses provide a detailed qualitative and quantitative picture of the intramolecular and intermolecular forces that define the structure and reactivity of piperidin-4-ol derivatives. nih.govresearchgate.net

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and is widely applied to piperidine derivatives to investigate their potential as therapeutic agents. researchgate.netresearchgate.netnih.gov

The process involves placing the ligand (e.g., this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can predict whether a compound is likely to bind to a target and reveal the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the complex. researchgate.netresearchgate.net

For example, molecular docking studies on various piperidinol derivatives have been used to correlate their calculated binding energies with their experimentally determined biological activities. researchgate.net In one study, docking of piperidin-4-one derivatives into the active site of a kinase inhibitor revealed favorable binding modes with minimal binding energy. researchgate.net Another study on phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole showed high dock scores against a bacterial protein target, suggesting their potential as antimicrobial agents. nih.gov These studies underscore the utility of molecular docking in rationalizing structure-activity relationships and guiding the design of new, more potent piperidine-based molecules. researchgate.netnih.govresearchgate.net

1,4 Dimethylpiperidin 4 Ol As a Versatile Synthetic Intermediate in Organic Synthesis

Role in the Construction of Complex Heterocyclic Scaffolds

The strategic placement of functional groups on the 1,4-dimethylpiperidin-4-ol scaffold makes it an excellent starting point for assembling more complex heterocyclic systems. The precursor, piperidin-4-one, is a well-established building block for creating diverse structures including nitrogen heterocycles, bicyclic systems, and spiro compounds. evitachem.com This versatility extends to its derivatives like this compound.

Research has demonstrated the utility of piperidine (B6355638) intermediates in creating sophisticated molecular architectures. For instance, substituted piperidines are key components in the synthesis of spiropyrimidinetrione DNA gyrase inhibitors, which are being investigated for their potent antituberculosis activity. nih.gov In these complex structures, the piperidine ring often serves as a central scaffold, with its substituents oriented to interact optimally with enzyme binding sites.

Furthermore, piperidine units are frequently conjugated with other heterocyclic systems to generate novel therapeutic agents. A notable example is the synthesis of quinoline-piperidine conjugates, which have shown significant promise as next-generation antimalarial drugs. nih.govresearchgate.net In these designs, the piperidine moiety is attached as a side chain to the quinoline (B57606) core, a strategy known to be effective in overcoming drug resistance. nih.govresearchgate.net Similarly, piperidinyl-quinoline acylhydrazones have been developed as potent and selective inhibitors of cholinesterase enzymes for potential use in treating Alzheimer's disease. mdpi.com The development of such complex scaffolds is often accelerated by strategies like diversity-oriented synthesis, which may employ multicomponent reactions to rapidly generate libraries of structurally diverse molecules from simpler building blocks. nih.gov

| Scaffold Type | Description | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Spiro-heterocycles | Piperidine ring fused at a single carbon atom to another ring system, such as a pyrimidinetrione. | Antituberculosis (DNA Gyrase Inhibition) | nih.gov |

| Conjugated Heterocycles | Piperidine scaffold covalently linked to another heterocyclic core, like quinoline. | Antimalarial, Anti-Alzheimer's | nih.govmdpi.com |

| Bicyclic Systems | Piperidin-4-one intermediates can be used to construct bridged or fused bicyclic structures. | General Drug Scaffolds | evitachem.com |

Building Block for the Synthesis of Nitrogen-Containing Natural Products and Analogues

Nitrogen-containing compounds are ubiquitous in nature and medicine, forming the structural core of countless natural products and FDA-approved pharmaceuticals. mdpi.comsioc-journal.cnfrontiersin.org Synthetic intermediates like this compound are crucial for accessing not only the natural products themselves but also novel analogues with potentially improved therapeutic properties. The synthesis of structurally complex natural products often presents significant challenges, creating a persistent need for new and efficient synthetic methodologies. uchicago.edu

A key application of this compound and its precursors is in the generation of analogues for structure-activity relationship (SAR) studies. For example, the closely related derivative 3-(1,4-Dimethylpiperidin-4-yl)phenol was synthesized as part of a study to understand the structural requirements for opioid receptor binding. acs.orgnih.gov By systematically modifying the piperidine scaffold, researchers can probe how changes in substitution and stereochemistry affect a molecule's interaction with its biological target. acs.orgnih.gov This approach was instrumental in the development of JDTic, a potent and selective κ-opioid receptor antagonist, which is based on a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. nih.govacs.org

Modern synthetic techniques, including chemoenzymatic methods, offer sophisticated ways to prepare these building blocks with high stereoselectivity. researchgate.net Aldolase-catalyzed reactions, for instance, can produce functionalized N-heterocycles that serve as precursors to a wide range of natural product analogues. researchgate.net

| Natural Product Analogue/Derivative | Synthetic Goal | Key Structural Feature | Reference |

|---|---|---|---|

| 3-(1,4-Dimethylpiperidin-4-yl)phenol | SAR study of opioid receptor ligands. | A 4-aryl-4-piperidinol derivative. | acs.orgnih.gov |

| JDTic Analogues | Optimization of κ-opioid receptor antagonists. | A complex amide built upon a 3,4-dimethyl-4-phenylpiperidine scaffold. | nih.govacs.org |

| (–)-Lobeline and (–)-Sedinone | Total synthesis of 2,6-disubstituted piperidine alkaloids. | Utilizes Mannich-type reactions of cyclic nitrones to build the piperidine core. | uchicago.edu |

Application in the Derivatization and Functionalization of Piperidine Systems

The chemical utility of this compound is rooted in its reactive functional groups, which allow for extensive derivatization. The compound itself is typically synthesized from 1-methyl-4-piperidone (B142233) via the addition of a methyl organometallic reagent (e.g., a Grignard reagent), which transforms the ketone into a tertiary alcohol. acs.org This hydroxyl group is a key handle for further functionalization. It can participate in hydrogen bonding with biological targets or be chemically modified to alter the compound's properties.

The piperidine nitrogen offers another site for modification. For instance, the N-methyl group can be replaced with other alkyl or aryl groups to explore SAR or to attach the piperidine unit to other molecular fragments, a common strategy in building complex drug candidates. nih.gov

Beyond modifications for biological activity, derivatization can also serve analytical purposes. The functionalization of molecules with a piperidine group has been shown to improve their detection and separation in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This highlights the broad utility of the piperidine scaffold in various stages of chemical and pharmaceutical research. Alternative synthetic routes, such as the ring expansion-oxidation of functionalized azetidines, can also provide access to substituted piperidin-4-ones, the precursors to these versatile alcohol derivatives. rsc.org

| Functionalization Site | Reaction Type | Purpose | Example/Reference |

|---|---|---|---|

| C4-Ketone (Precursor) | Grignard/Organolithium Addition | Installation of the C4-methyl and hydroxyl groups to create this compound. | acs.orgnih.gov |

| C4-Hydroxyl Group | Oxidation, Reduction, Substitution | Modulate biological interactions or alter physicochemical properties like solubility. | |

| N1-Nitrogen | Alkylation, Acylation | Introduce diverse substituents for SAR studies or link to other molecular scaffolds. | nih.govnih.gov |

Strategic Importance in Multi-Step Organic Synthesis and Drug Discovery Efforts

The piperidine scaffold is one of the most important synthetic fragments in drug design, and its derivatives are found in numerous classes of pharmaceuticals. nih.gov Intermediates like this compound and its precursor, 4-piperidone (B1582916), are of immense strategic value in multi-step synthesis and drug discovery programs. wikipedia.org Their importance stems from their role as versatile building blocks for a wide range of bioactive compounds, including anticancer agents, neurokinin receptor antagonists, and antibiotics. sciencedaily.com

The utility of these intermediates is evident in the synthesis of major drug classes. For example, 4-piperidone is a known precursor in the synthesis of the potent analgesic fentanyl. wikipedia.org The development of selective κ-opioid receptor antagonists like JDTic for treating conditions such as depression and addiction relies heavily on the synthesis of highly substituted 4-phenylpiperidine (B165713) analogues. nih.govacs.org Furthermore, piperidine derivatives are being explored for activity against a wide range of diseases, including cancer, malaria, and Alzheimer's disease. nih.govekb.egresearchgate.net

Modern synthetic chemistry increasingly focuses on efficiency and streamlining complex syntheses. sciencedaily.com Flow chemistry processes, for example, have been developed for the multi-step synthesis of alkaloid natural products, demonstrating a new paradigm for molecular assembly that can leverage versatile intermediates. syrris.jp The ability to rapidly access complex, three-dimensional molecules like substituted piperidines is critical for accelerating drug discovery and improving the efficiency of medicinal chemistry. sciencedaily.com

| Therapeutic Area | Drug/Compound Class Example | Role of Piperidine Intermediate | Reference |

|---|---|---|---|

| Analgesia/Anesthesia | Fentanyl | 4-Piperidone is a key precursor. | wikipedia.org |

| CNS Disorders | JDTic (κ-opioid antagonist) | Core scaffold is a substituted 4-phenylpiperidine. | nih.gov |

| Infectious Disease | Antimalarial Quinoline-Piperidines | Piperidine side chain is crucial for activity against resistant strains. | nih.govresearchgate.net |

| Oncology | CDK-2 Inhibitors / ALDH1A1 Inhibitors | Piperidine conjugates show potent anticancer activity. | ekb.eg |

| Neurodegenerative Disease | Cholinesterase Inhibitors | Piperidinyl-quinoline conjugates for potential Alzheimer's treatment. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,4 Dimethylpiperidin 4 Ol Beyond Basic Identification

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of 1,4-Dimethylpiperidin-4-ol. This technique provides a highly accurate mass measurement, allowing for the unequivocal confirmation of the compound's molecular formula. rsc.orguni-saarland.de

In addition to precise mass determination, HRMS offers detailed insights into the fragmentation patterns of the molecule under ionization. chim.lu The fragmentation of the molecular ion provides valuable structural information. For tertiary amines and alcohols, the molecular ion peak can sometimes be unstable and weak. chim.lu Common fragmentation pathways for piperidine (B6355638) derivatives involve the cleavage of bonds adjacent to the nitrogen atom and the loss of small neutral molecules. The analysis of these fragment ions helps to piece together the compound's structure. chim.lulibretexts.org

Table 1: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Exact Mass (Da) | Key Fragment Ions (m/z) |

| 1,4-Dimethylpiperidine | C7H15N | 113.1204 | 112, 98, 84, 70, 57 |

| 1-Methylpiperidin-4-ol | C6H13NO | 115.0997 | 114, 98, 71, 57, 43 |

| 3-(1,4-Dimethylpiperidin-4-yl)phenol | C13H19NO | 205.1467 | 206.1 (M+H)+ |

Data sourced from publicly available spectral databases and research articles. nih.govnih.govacs.org

Comprehensive NMR Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. measurlabs.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for a complete and detailed structural assignment. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperidine ring and on the methyl groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which protons are attached to which carbons. columbia.edu This is significantly more sensitive than a standard ¹³C NMR experiment. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. utsa.edu This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring, such as whether the methyl groups are in axial or equatorial positions.

Table 2: Representative NMR Data for Piperidine Derivatives

| Compound | NMR Technique | Key Chemical Shifts (ppm) and Correlations |

| 3-(1,4-Dimethylpiperidin-4-yl)phenol | ¹H NMR (CDCl₃) | δ 7.15 (t), 6.81 (d), 6.76 (t), 6.62 (dd), 2.67–2.43 (m), 2.31 (s), 2.21–2.08 (m), 1.86–1.73 (m), 1.20 (s) |

| 3-(1,4-Dimethylpiperidin-4-yl)phenol | ¹³C NMR (CDCl₃) | δ 157.1, 129.5, 117.1, 113.4, 113.2, 52.1, 45.7, 36.3, 35.5 |

| 3-(1-Methylpiperidin-4-yl)phenol | ¹H NMR (CDCl₃) | δ 7.12 (t), 6.63–6.66 (m), 6.58 (s), 3.02 (d), 2.39–2.30 (m), 2.32 (s), 2.08 (t), 1.73 (q), 1.60 (d) |

| 3-(1-Methylpiperidin-4-yl)phenol | ¹³C NMR (CDCl₃) | δ 157.6, 147.7, 129.7, 119.1, 114.2, 112.2, 56.3, 46.2, 42.2, 32.9 |

Data adapted from published literature. acs.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are valuable for identifying functional groups and gaining insights into the conformational properties of this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. rtilab.com A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear in the 2800-3000 cm⁻¹ range. The C-N stretching vibration of the tertiary amine and the C-O stretching of the tertiary alcohol will also be present in the fingerprint region (below 1500 cm⁻¹). rtilab.comepa.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. spectroscopyonline.com It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the piperidine ring. mdpi.com The relative intensities and positions of Raman bands can be influenced by the conformation of the molecule, offering a means to study conformational isomers. spectroscopyonline.comedinst.com Quantitative analysis using Raman spectroscopy is also possible by calibrating against known standards. mdpi.com

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Alkane) | 2850 - 3000 |

| C-N Stretch (Amine) | 1020 - 1250 |

| C-O Stretch (Alcohol) | 1050 - 1200 |

These are general ranges and the exact positions will be specific to the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for the separation of any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for determining the purity of a sample. sepscience.com A reversed-phase HPLC method, often coupled with a UV or mass spectrometric detector, can separate the main compound from impurities. nih.govchromatographyonline.com The peak area of the main component relative to the total peak area provides a quantitative measure of purity. chromatographyonline.com For compounds with chiral centers, specialized chiral HPLC columns can be used to separate enantiomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile compounds. uva.nl this compound can be analyzed by GC-MS, often after derivatization to increase its volatility. jfda-online.com The gas chromatogram provides information on the number of components in the sample, while the mass spectrum of each component allows for its identification by comparing it to spectral libraries. uva.nl GC is also highly effective for separating isomers, including positional and stereoisomers, especially when using chiral stationary phases. gcms.cz

Table 4: Chromatographic Methods for Analysis of Piperidine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 | Acetonitrile (B52724)/Water | UV, MS | Purity assessment, impurity profiling |

| Chiral HPLC | Derivatized Cellulose/Amylose | Heptane/Isopropanol | UV | Enantiomeric separation |

| GC-MS | Polysiloxane | Helium | MS | Separation and identification of volatile components, isomer analysis |

| Chiral GC | Cyclodextrin-based | Hydrogen | FID, MS | Separation of enantiomers |

Future Research Directions and Unresolved Questions

Exploration of Novel and Sustainable Synthetic Pathways to 1,4-Dimethylpiperidin-4-ol Analogues

The development of novel and sustainable synthetic routes to analogs of this compound is a critical area for future investigation. Current methods often rely on traditional synthetic approaches which may not align with the growing emphasis on green chemistry. Future research will likely focus on several key areas:

Biocatalysis : The use of enzymes to catalyze the synthesis of piperidine (B6355638) derivatives offers a promising green alternative to conventional chemical methods. Research into identifying and engineering enzymes for the synthesis of substituted piperidines from bio-based feedstocks is an active area. ukri.org For instance, the conversion of biomass-derived pyridinedicarboxylic acids into substituted piperidines through a combination of chemical and biocatalytic steps is being explored. ukri.org

Flow Chemistry : Continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of piperidine analogs. The precise control over reaction parameters in flow systems can lead to higher yields and purities, and the reduced reaction volumes enhance safety, particularly for highly exothermic or hazardous reactions.

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical and efficient. ajchem-a.com Developing novel MCRs for the one-pot synthesis of highly substituted this compound analogs from simple and readily available starting materials is a significant goal.

Development of Catalytic and Green Chemistry Approaches for Piperidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including piperidines. researchgate.net Future research in this domain will likely concentrate on:

Heterogeneous Catalysis : The use of solid-supported catalysts simplifies product purification and catalyst recycling, contributing to more sustainable processes. researchgate.netrsc.org Research into novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, for piperidine synthesis could lead to more environmentally benign and cost-effective manufacturing processes. rsc.org For example, ZnO nanoparticles have been reported as efficient catalysts for certain heterocyclic syntheses. rsc.org

Water as a Solvent : Utilizing water as a reaction medium is a cornerstone of green chemistry. ajchem-a.com Exploring water-mediated or water-catalyzed reactions for the synthesis of piperidine derivatives, such as the intramolecular cyclization of Mannich bases, presents a significant opportunity to reduce the reliance on volatile organic solvents. ajchem-a.comnih.gov

Catalyst-Free and Solvent-Free Reactions : The ultimate goal in green synthesis is to minimize or eliminate the use of catalysts and solvents altogether. Research into mechanochemical methods (ball milling) or reactions that proceed under solvent-free conditions for the synthesis of piperidine scaffolds is a promising, albeit challenging, area of investigation.

| Green Chemistry Approach | Potential Application in Piperidine Synthesis | Key Advantages |

| Biocatalysis | Enzymatic synthesis from bio-renewable feedstocks. ukri.org | High selectivity, mild reaction conditions, reduced waste. |

| Heterogeneous Catalysis | Use of recyclable solid-supported catalysts. researchgate.netrsc.org | Ease of separation, catalyst reusability, process simplification. |

| Water-Mediated Synthesis | Intramolecular cyclization reactions in water. ajchem-a.comnih.gov | Environmentally benign, reduced use of organic solvents. |

| Multicomponent Reactions | One-pot synthesis of complex piperidine analogs. ajchem-a.com | High atom economy, operational simplicity, increased efficiency. |

In-depth Mechanistic Studies of Under-explored Reactions and Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For this compound and its derivatives, several areas warrant deeper mechanistic investigation:

Stereoselective Reactions : The development of stereoselective methods for the synthesis of chiral piperidine analogs is of paramount importance, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. vulcanchem.com Detailed mechanistic studies of enantioselective catalytic reactions, such as asymmetric hydrogenation or cyclization, will be crucial for designing more efficient and selective catalysts. mdpi.com

Ring-Opening and Rearrangement Reactions : The piperidine ring can undergo various ring-opening and rearrangement reactions to yield other valuable heterocyclic structures. Investigating the mechanisms of such transformations, for example, the triazole ring-opening to form N-alkenyl derivatives, can open up new synthetic avenues. uochb.cz

Radical-Mediated Cyclizations : Intramolecular radical cyclizations offer a powerful tool for the construction of the piperidine ring. nih.gov Elucidating the complex radical cascades involved in these reactions can lead to the development of novel and predictable methods for synthesizing polysubstituted piperidines. nih.gov

Integrated Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational chemistry and experimental synthesis is a powerful engine for modern drug discovery and materials science. tandfonline.com For this compound and its analogs, this integrated approach can accelerate progress in several ways:

In Silico Screening and Design : Computational methods, such as molecular docking and density functional theory (DFT) calculations, can be used to predict the properties and potential biological activities of novel piperidine derivatives before their synthesis. tandfonline.comnih.gov This allows for the rational design of molecules with desired characteristics, saving time and resources.

Reaction Mechanism Elucidation : Computational modeling can provide valuable insights into reaction pathways and transition states, complementing experimental mechanistic studies. tandfonline.com This can aid in understanding the factors that control reactivity and selectivity, leading to the optimization of reaction conditions.

Predictive ADMET Modeling : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates are critical for their success. Computational models can be used to predict these properties for novel piperidine analogs, helping to identify promising candidates early in the discovery process.

Investigation of the Role of this compound in Complex Chemical Transformations

Beyond its use as a simple building block, this compound and its derivatives can participate in more intricate chemical transformations, acting as key intermediates or templates for the synthesis of complex molecular architectures. Future research could explore:

Cascade Reactions : Designing cascade reactions where this compound or a related precursor undergoes a series of transformations in a single pot to generate complex polycyclic structures is a highly attractive synthetic strategy.

Scaffold for Diversity-Oriented Synthesis : The piperidine ring of this compound can be functionalized at multiple positions, making it an ideal scaffold for diversity-oriented synthesis (DOS). This approach aims to generate a wide range of structurally diverse molecules for high-throughput screening and the discovery of new bioactive compounds.

Role in Supramolecular Chemistry : The ability of the hydroxyl group and the nitrogen atom in this compound to participate in hydrogen bonding suggests potential applications in supramolecular chemistry, such as the construction of self-assembling systems or as a component in host-guest complexes.

Q & A

Q. How can the molecular structure of 1,4-Dimethylpiperidin-4-ol be experimentally determined?

Answer: The structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) . Using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution), researchers can analyze crystallographic data to determine bond lengths, angles, and spatial conformation. For example, piperidine derivatives often exhibit nonplanar ring puckering, which can be quantified using Cremer-Pople puckering parameters . Key steps include:

- Crystal growth optimization (solvent selection, temperature control).

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Validation of hydrogen bonding and steric interactions using software like PLATON or OLEX2 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Safety data sheets (SDS) for structurally similar piperidin-4-ones indicate skin irritation (H315) , eye damage (H319) , and respiratory irritation (H335) risks . Essential protocols include:

- Use of nitrile gloves , goggles , and fume hoods during synthesis or handling.

- Immediate decontamination of spills with ethanol/water mixtures.

- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Emergency procedures: Flush eyes with water for ≥15 minutes; seek medical attention for inhalation exposure .

Q. What synthetic routes are reported for piperidin-4-ol derivatives, and how can they be adapted?

Answer: A common method involves reductive amination or cyclization of amino alcohols . For example:

- Stepwise alkylation : Reacting piperidin-4-ol with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF).

- Boc-protection strategies : To prevent side reactions at the hydroxyl group during functionalization (e.g., di-tert-butyl dicarbonate in methanol, as in Example 2 of ).

- Reaction monitoring via HPLC or TLC to optimize yield and purity .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring in this compound resolve discrepancies in reactivity predictions?

Answer: The Cremer-Pople puckering parameters (𝑄, θ, φ) provide a quantitative framework to analyze ring nonplanarity . For 1,4-dimethyl derivatives:

- Calculate puckering amplitude (𝑄) and phase angles (θ, φ) using crystallographic coordinates.

- Compare with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set) to identify energy minima.

- Correlate puckering modes (e.g., chair vs. boat) with steric effects from methyl groups. Discrepancies between computational and experimental data often arise from crystal packing forces or solvent interactions .

Q. How should researchers address contradictions between spectroscopic and crystallographic data during characterization?

Answer: Contradictions may arise from dynamic effects (e.g., ring-flipping in solution vs. static crystal structures). Methodological solutions include:

- Variable-temperature NMR : To detect conformational exchange broadening (e.g., coalescence temperatures).

- DFT-NMR chemical shift calculations : Compare computed shifts (using GIAO method) with experimental ¹³C/¹H NMR data.

- Complementary techniques : Pair SC-XRD with solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks .

Q. What computational strategies predict the biological activity of this compound derivatives?

Answer:

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Train models on piperidine-based inhibitors (e.g., using Hammett σ values or logP descriptors).

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Note: Experimental validation via enzymatic assays (e.g., IC₅₀ determination) is critical to confirm computational hits .

Q. How can reaction conditions be optimized to minimize byproducts in N-functionalization of this compound?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxyl group.

- Catalysis : Use DMAP or pyridine to activate acylating agents (e.g., acetyl chloride).

- Stoichiometry control : Maintain a 1.2:1 molar ratio of reagent to substrate to avoid over-alkylation.

- In situ monitoring : ReactIR or LC-MS tracks intermediate formation and guides quenching timing .

Q. What methodologies validate the purity of this compound in pharmacological studies?

Answer:

- HPLC-ELSD : Evaporative light scattering detection quantifies non-UV-active impurities.

- Chiral chromatography : Resolves enantiomeric impurities if asymmetric synthesis is employed.

- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values.

- Pharmacopeial standards : Follow USP/EP guidelines for residual solvents (GC-MS) and heavy metals (ICP-OES) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.